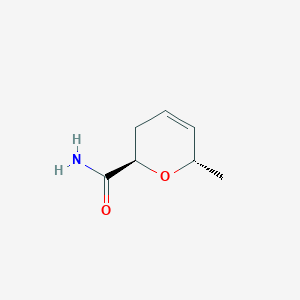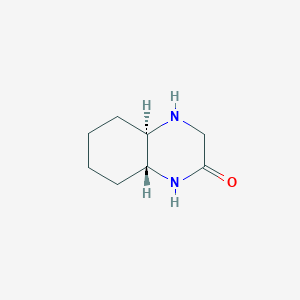
QUINIC ACID,(3R,5R)-1,3,4,5-TETRAHYDROXY-CYCLOHEXANECARBOXYLIC ACID
货号 B1166532
CAS 编号:
115919-31-8
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinic acid, also known as D-(-)-Quinic acid or (3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid, is a cyclitol carboxylic acid . It is a white to yellow crystalline powder . It is used in the synthesis of anti-influenza/anti-swine flu medication .
Synthesis Analysis
Quinic acid usually comes from the fruits of Citrus limon (L.) Burm. F. It is a cellular metal ion chelator, capable of promoting reactions with metal M (II,III) ions under pH-specific conditions .Molecular Structure Analysis
The molecular formula of quinic acid is C7H12O6 . It has a molecular weight of 192.17 g/mol . The IUPAC name is (3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid . The SMILES notation is OC1CC(O)(CC(O)C1O)C(O)=O .Chemical Reactions Analysis
Quinic acid is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor (Bronsted base) . It has been found to be involved in various chemical reactions, particularly in the formation of various derivatives .Physical And Chemical Properties Analysis
Quinic acid is soluble in water (400g/L), methanol, and dimethyl sulfoxide . It has a melting point range of 162°C to 167°C . It has an optical rotation of -44° (c=20 in Water) .安全和危害
属性
CAS 编号 |
115919-31-8 |
|---|---|
分子式 |
C9H17O5P |
分子量 |
0 |
同义词 |
QUINIC ACID,(3R,5R)-1,3,4,5-TETRAHYDROXY-CYCLOHEXANECARBOXYLIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看





